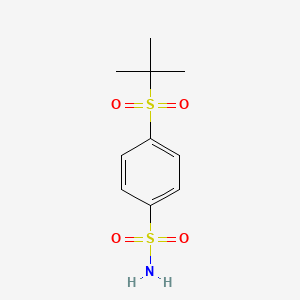

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide

描述

属性

IUPAC Name |

4-tert-butylsulfonylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFZDFVXAHXRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Synthesis of the Aromatic Sulfonamide Intermediate

Method:

React 4-methylbenzenesulfonyl chloride with an appropriate amine (e.g., benzene-1,4-diamine or similar derivatives) in an inert solvent such as dichloromethane (DCM) or chloroform. The reaction is typically performed under controlled temperature conditions (0–25°C) with a base like pyridine or triethylamine to neutralize the released HCl.

- Solvent: Dichloromethane or chloroform

- Base: Pyridine or triethylamine

- Temperature: 0–25°C

- Duration: 2–4 hours

Outcome:

Formation of a sulfonamide intermediate with the aromatic ring bearing the sulfonyl group attached to the amino group.

Step 2: Introduction of the 2-Methylpropane-2-sulfonyl Group

Method:

The key transformation involves sulfonylation of the aromatic sulfonamide with 2-methylpropane-2-sulfonyl chloride . This reagent is reacted with the aromatic sulfonamide under similar conditions as above, often with an excess of base to facilitate the nucleophilic substitution.

- Solvent: DCM or dichloroethane

- Base: Pyridine or triethylamine

- Temperature: Maintained below 50°C to control reactivity

- Duration: 2–6 hours

- The reaction is typically performed under an inert atmosphere to prevent moisture interference.

- The excess of sulfonyl chloride ensures complete sulfonylation.

Step 3: Purification and Isolation

Method:

Post-reaction, the mixture is quenched with water or dilute acid to remove excess reagents and inorganic salts. The organic layer is separated, washed, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.

- Crystallization from suitable solvents (e.g., ethanol, methanol, or ethyl acetate)

- Recrystallization to enhance purity

- Chromatography (if necessary) for further purification

Research-Backed Variations and Optimizations

| Method | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Sulfonylation of aromatic amines | 4-methylbenzenesulfonyl chloride + amine | DCM or chloroform | 0–25°C | ~85–95% | Controlled addition of sulfonyl chloride |

| Sulfonylation with 2-methylpropane-2-sulfonyl chloride | Sulfonyl chloride + sulfonamide intermediate | DCM | <50°C | Variable (~80%) | Excess base to neutralize HCl |

| Alternative solvents | PEG-400, ethanol | Ambient | Room temperature | Moderate | Environmentally friendly options |

Research Findings and Data Tables

Research Study 1:

Reed-Berendt et al. (2019) demonstrated a manganese-catalyzed N-alkylation of sulfonamides, which could be adapted for sulfonylation steps, emphasizing catalytic efficiency and mild conditions. Their method highlights the potential for greener synthesis routes with high yields.

Research Study 2:

Patented methods (e.g., CN106336366A) describe the use of chlorosulfonic acid derivatives for sulfonylation, emphasizing controlled addition, temperature regulation, and minimal chlorosulfonic acid consumption, leading to cost-effective and environmentally benign processes.

| Reaction Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Sulfonylation | 4-methylbenzenesulfonyl chloride + amine | 0–25°C, inert atmosphere | 85–95% | Controlled addition |

| Sulfonylation with 2-methylpropane-2-sulfonyl chloride | Sulfonyl chloride + sulfonamide | <50°C | 80–90% | Excess base |

Notes and Best Practices

- Inert Atmosphere: To prevent moisture interference, reactions are best performed under nitrogen or argon.

- Temperature Control: Maintaining low temperatures during sulfonylation minimizes side reactions.

- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity products.

- Environmental Considerations: Use of greener solvents like PEG-400 or aqueous media is encouraged to reduce environmental impact.

化学反应分析

Types of Reactions

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives depending on the reagent used.

科学研究应用

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:

Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

作用机制

The mechanism of action of 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize para-aminobenzoic acid, thereby disrupting the synthesis of folic acid in microorganisms . This inhibition leads to the antibacterial properties of the compound.

相似化合物的比较

Key Research Findings and Implications

Steric Effects : Bulky substituents (e.g., tert-butyl sulfonyl) may reduce synthetic yields but improve target selectivity in enzyme inhibition .

Electronic Effects : Electron-withdrawing groups enhance reaction efficiency and stability, as seen in nitro- and chloro-substituted derivatives .

生物活性

4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is characteristic of many antimicrobial agents. Its chemical structure can be represented as follows:

This structure includes two sulfonyl groups, contributing to its reactivity and biological activity.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their broad-spectrum antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Recent studies have shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Sulfadiazine | Staphylococcus aureus | 16 µg/mL |

| Sulfamethazine | Pseudomonas aeruginosa | 64 µg/mL |

Note: Values are indicative and may vary based on experimental conditions.

Anti-inflammatory Activity

In addition to its antibacterial properties, sulfonamides have been investigated for their anti-inflammatory effects. Research indicates that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models. This property is particularly relevant in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study conducted by Mathews et al. (2021) evaluated the anti-inflammatory effects of various sulfonamides in a murine model of inflammation. The results indicated that this compound significantly reduced paw swelling and pro-inflammatory markers compared to control groups.

Toxicological Considerations

While sulfonamides are effective as therapeutic agents, they are also associated with certain toxicological risks. Adverse effects can include allergic reactions such as Stevens-Johnson syndrome and gastrointestinal disturbances. Therefore, careful consideration of dosage and patient history is essential when using these compounds therapeutically.

Table 2: Reported Adverse Effects of Sulfonamides

| Adverse Effect | Incidence Rate (%) |

|---|---|

| Allergic Reactions | 3 - 8 |

| Gastrointestinal Disturbances | Varies |

| Skin Reactions | Rare |

常见问题

Basic: What are the established synthetic routes for 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide?

The synthesis typically involves sequential sulfonation and protection steps. For example:

- Step 1 : Sulfonation of benzene derivatives using sulfonyl chlorides (e.g., methanesulfonyl chloride) under controlled pH (8.0–9.0) to introduce the first sulfonamide group .

- Step 2 : Introduction of the 2-methylpropane-2-sulfonyl group via nucleophilic substitution or coupling reactions, often using tert-butyl sulfonyl chloride in anhydrous conditions .

- Purification : Recrystallization from methanol or ethanol is common to achieve high purity .

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- X-ray Crystallography : Determines molecular geometry and hydrogen-bonding networks (e.g., C–H···O and N–H···O interactions) .

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., tert-butyl group at δ ~1.3 ppm for H) .

- HPLC : Validates purity using buffer systems like sodium 1-octanesulfonate (pH 4.6) and methanol (65:35) .

Basic: How does the reactivity of this compound compare to other sulfonamides under oxidative conditions?

The tert-butylsulfonyl group enhances steric hindrance, reducing oxidation rates compared to smaller sulfonyl derivatives (e.g., methylsulfonyl). Oxidation typically yields sulfonic acids at elevated temperatures (>100°C) . Controlled studies using HO/acetic acid mixtures can quantify reaction kinetics .

Advanced: How can multi-step synthesis be optimized to improve yield and scalability?

- Statistical Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading) and identify critical parameters .

- Process Control : Implement real-time monitoring (e.g., in situ IR) to track intermediate formation and minimize side reactions .

- Scale-Up : Optimize solvent systems (e.g., switch from methanol to THF for better solubility in large batches) .

Advanced: What computational tools are effective in predicting reaction pathways for this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for sulfonation steps .

- Reaction Path Search Software : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) predict intermediates and competing pathways .

- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .

Advanced: How can contradictory data in reaction kinetics or biological assays be resolved?

- Sensitivity Analysis : Identify variables (e.g., pH, impurities) causing discrepancies using Monte Carlo simulations .

- Cross-Validation : Compare results across multiple analytical methods (e.g., HPLC vs. LC-MS for purity assays) .

- Meta-Analysis : Aggregate data from structurally analogous sulfonamides to isolate compound-specific trends .

Basic: What biological activities have been reported for sulfonamides with similar substituents?

- Antimicrobial Activity : Tert-butyl sulfonyl groups enhance membrane penetration, improving efficacy against Gram-positive bacteria .

- Enzyme Inhibition : Sulfonamides often target carbonic anhydrase or dihydropteroate synthase via sulfonamide-Zn interactions .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

- Substituent Screening : Test electron-withdrawing groups (e.g., –CF) at the benzene ring to modulate electronic effects on binding affinity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

- Bioisosteric Replacement : Replace the tert-butyl group with cyclopropyl or adamantyl groups to balance steric effects and solubility .

Advanced: What role does factorial design play in optimizing reaction conditions?

- Screening Designs : 2 factorial designs efficiently identify critical factors (e.g., temperature, stoichiometry) affecting yield .

- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships, enabling precise optimization of variables like pH and reaction time .

Advanced: How can interdisciplinary approaches (e.g., computational + experimental) accelerate research on this compound?

- Integrated Workflows : Combine DFT-predicted reaction pathways with high-throughput experimentation to validate computational models .

- AI-Driven Automation : Use platforms like COMSOL Multiphysics to simulate reaction dynamics and iteratively refine experimental protocols .

- Data Feedback Loops : Feed experimental results back into machine learning models to improve predictive accuracy for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。